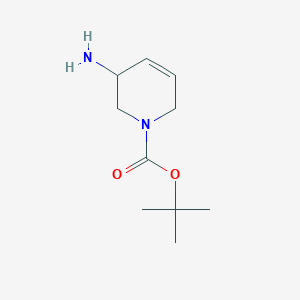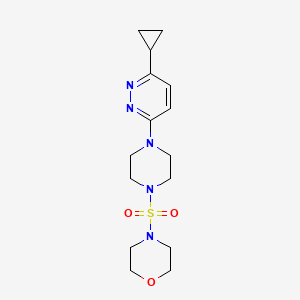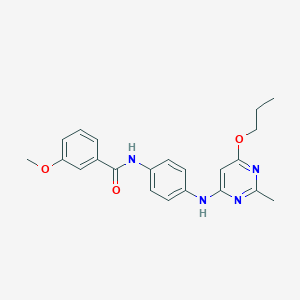![molecular formula C24H20FN7O4 B2721955 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide CAS No. 1020488-12-3](/img/structure/B2721955.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of pyrazolopyrimidines, which are heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have been the focus of many studies due to their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines consists of a pyrazole ring fused to a pyrimidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of different functional groups can affect the compound’s solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Imaging and Neuroinflammation
- Translocator Protein (TSPO) Ligands for Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines, related to this compound, have been synthesized and evaluated for their potential to bind TSPO, an early biomarker of neuroinflammatory processes. These derivatives have displayed subnanomolar affinity for TSPO, comparable to known ligands, and have been successfully labeled with fluorine-18 for PET imaging. In vivo studies in a rodent model of neuroinflammation confirmed their potential as PET radiotracers, showing significant brain uptake and localization in areas of induced neuroinflammation (Damont et al., 2015).
Cancer Research
- Anti-Lung Cancer Activity : Compounds structurally similar to N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations. These findings suggest the potential of such compounds in cancer treatment (Hammam et al., 2005).
Receptor Studies and Neurodegenerative Disorders
- Peripheral Benzodiazepine Receptors (PBRs) in Neurodegenerative Disorders : Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, related to the chemical compound , have been found to have high in vitro affinity for PBRs compared to central benzodiazepine receptors (CBRs). These findings are significant for the study of PBR expression in neurodegenerative disorders, as some of these compounds have demonstrated potential as imaging agents for PBR expression, aiding in the understanding and potentially the treatment of such conditions (Fookes et al., 2008).
Anticancer and Anti-Inflammatory Agents
- Synthesis and Evaluation as Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives have shown promising results as potential therapeutic agents for treating inflammation and cancer, demonstrating the versatility and potential medicinal applications of compounds within this chemical class (Rahmouni et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O4/c1-13-10-20(27-22(33)14-4-9-18(35-2)19(11-14)36-3)32(30-13)24-28-21-17(23(34)29-24)12-26-31(21)16-7-5-15(25)6-8-16/h4-12H,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYJVJJUVHOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2721872.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721875.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)






![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)

![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)